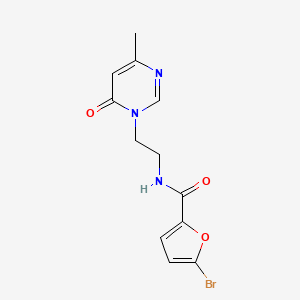

![molecular formula C19H17BrN4O2 B2532830 2-(4-溴苄基)-8-(对甲苯基)-7,8-二氢咪唑并[2,1-c][1,2,4]三嗪-3,4(2H,6H)-二酮 CAS No. 941937-08-2](/img/structure/B2532830.png)

2-(4-溴苄基)-8-(对甲苯基)-7,8-二氢咪唑并[2,1-c][1,2,4]三嗪-3,4(2H,6H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

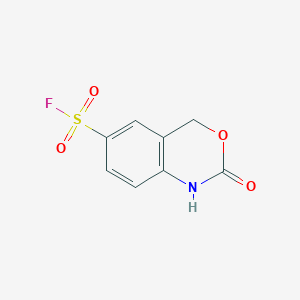

The compound "2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione" is a derivative of the [1,2,4]triazine system, which is a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. The structure of this compound suggests that it is a fused triazine system with potential biological activity, given the presence of the imidazo[2,1-c]triazine moiety and substituted benzyl groups.

Synthesis Analysis

The synthesis of related [1,2,4]triazine derivatives has been explored in various studies. For instance, the reaction of phenylpyruvic acid with semicarbazide has been shown to yield 6-benzyl-2H-[1,2,4]triazine-3,5-dione, which upon oxidation can furnish 6-benzoyl-2H-[1,2,4]triazine-3,5-dione in good yield . This suggests that similar synthetic strategies could be employed to synthesize the compound , with appropriate modifications to introduce the 4-bromobenzyl and p-tolyl groups at the relevant positions.

Molecular Structure Analysis

The molecular structure of [1,2,4]triazine derivatives has been characterized using various spectroscopic techniques, including NMR, IR, and UV/Vis spectroscopy . Additionally, single-crystal X-ray diffraction experiments have provided detailed insights into the crystal structures of these compounds, revealing how intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the stability of the crystal lattice . These techniques would be essential in confirming the molecular structure of "2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione" and understanding its three-dimensional conformation.

Chemical Reactions Analysis

The [1,2,4]triazine system can undergo various chemical transformations. For example, the reaction with arylhydrazines can lead to the formation of pyrazolo[3,4-e][1,2,4]triazine systems, while treatment with phosphorus pentasulfide can afford thioxo derivatives . These reactions indicate that the compound of interest may also participate in similar chemical reactions, potentially leading to the formation of new heterocyclic systems or functionalization at specific sites on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazine derivatives are influenced by their molecular structure. For instance, the presence of benzyl groups can affect the solubility and melting point of these compounds . The electronic properties, such as delocalization within the triazine ring system, can also impact the reactivity and potential biological activity of these molecules . Theoretical calculations, such as those using AM1 and PM3 semiempirical Hamiltonians, can provide insights into the reactivity patterns and help correlate structure with function .

科学研究应用

三嗪化合物的概述

三嗪化合物,包括与2-(4-溴苄基)-8-(对甲苯基)-7,8-二氢咪唑并[2,1-c][1,2,4]三嗪-3,4(2H,6H)-二酮类似的结构,由于其多样的生物活性,已经在药物化学中被广泛研究。这些化合物因其在各种药理学应用中的潜力而受到认可,范围从抗菌和抗真菌到抗癌、抗病毒和抗炎剂。三嗪核被认为是药物开发的一个有趣的核心部分,突显了其在未来药物研究中的重要性 (Verma, Sinha, & Bansal, 2019)。

在CO2捕获和转化中的应用

三嗪基化合物的另一个重要应用领域是在环境科学领域,特别是在CO2捕获和转化中。含氮多孔聚合物,包括共价三嗪骨架(CTFs),由于其高表面积、结构可调性和物理化学稳定性,已成为CO2封存的有前途的材料。这些材料正在被探索其解决CO2排放和气候变化挑战的潜力,突出了三嗪基结构在解决全球环境问题中的多功能性 (Mukhtar et al., 2020)。

抗肿瘤活性的进展

在肿瘤学研究中,1,2,3-三嗪的衍生物,包括与指定化合物相关的衍生物,已显示出广泛的抗肿瘤活性。这些化合物具有抗菌、抗真菌、抗病毒、抗增殖、镇痛和抗炎特性,使其成为开发抗肿瘤剂的潜在支架。它们的简单合成和显著的疗效使这些分子成为癌症治疗进步的有希望的候选者 (Cascioferro et al., 2017)。

作用机制

Target of Action

Similar compounds have been shown to exhibit a wide range of biological activities, including anti-asthmatic, anti-inflammatory, anti-cancer, anti-thrombotic, anti-bacterial, anti-metabolic, anti-diabetic, anti-amoebic, anti-convulsant, anti-proliferative activities, human carbonic anhydrase inhibition, cell cycle protein-dependent kinase 2 inhibition, a competitive activity, hcrf1 receptor antagonism, and cgrp receptor antagonism .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that multiple biochemical pathways may be affected .

Result of Action

Similar compounds have been shown to exhibit significant cellular growth inhibitory activity, induce apoptosis in a concentration-dependent manner, and show effective microtubule protein polymerization inhibition .

属性

IUPAC Name |

2-[(4-bromophenyl)methyl]-8-(4-methylphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O2/c1-13-2-8-16(9-3-13)22-10-11-23-17(25)18(26)24(21-19(22)23)12-14-4-6-15(20)7-5-14/h2-9H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOJOURWWUDDBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-3-(difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2532747.png)

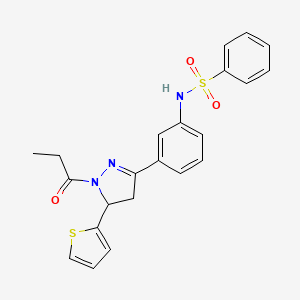

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2532754.png)

![[4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol](/img/structure/B2532755.png)

![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2532759.png)

![7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532765.png)

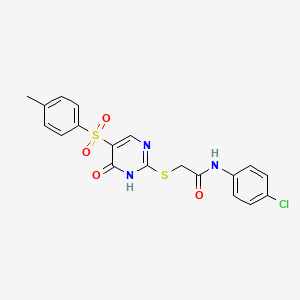

![(E)-N-(4-acetamidophenyl)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2532766.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2532769.png)